2,4-Diazaspiro[5.5]undecane-1,3,5-trione
Description
Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocycles are cyclic organic compounds where at least one carbon atom in the ring has been replaced by a nitrogen atom. These structures are fundamental to the chemistry of life and are cornerstones of modern chemical research. Their prevalence is underscored by the fact that a significant majority of all biologically active compounds, including over 75% of drugs approved by the FDA, feature a nitrogen-containing heterocyclic moiety. researchgate.net This widespread presence is not coincidental; the inclusion of nitrogen atoms in a cyclic framework imparts unique physicochemical properties that are highly advantageous for biological applications.
The lone pair of electrons on the nitrogen atom can readily participate in hydrogen bonding, a crucial interaction for the binding of molecules to biological targets such as enzymes and receptors. researchgate.net This ability to form strong and specific interactions contributes to the high potency and selectivity of many nitrogen-based heterocyclic drugs. Furthermore, the presence of nitrogen atoms can influence the electronics, polarity, and metabolic stability of a molecule, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic profiles.
The applications of nitrogen-containing heterocycles are vast and varied, extending beyond medicine to agrochemicals, where they are integral to many pesticides and herbicides, and materials science, where they form the basis of conducting polymers and dyes. arkat-usa.orgstenutz.eu Their structural diversity is immense, ranging from simple five- and six-membered rings like pyrroles and pyridines to more complex fused systems found in natural products like alkaloids. stenutz.eunih.gov This inherent versatility ensures that nitrogen-containing heterocycles will remain a fertile ground for discovery and innovation in chemical research for the foreseeable future.
Overview of Spirocyclic Scaffolds in Natural Products and Synthetic Organic Chemistry
Spirocyclic compounds are characterized by a unique structural motif where two rings are connected through a single, shared carbon atom, known as the spiro center. This arrangement forces the two rings into perpendicular planes, resulting in a rigid, three-dimensional molecular architecture that is a departure from the often-planar structures of many aromatic compounds. researchgate.net This distinct topology is increasingly recognized as a "privileged scaffold" in drug discovery, offering a means to explore chemical space in three dimensions and achieve novel interactions with biological targets. ontosight.ai
Nature provides a rich source of spirocyclic compounds with diverse and potent biological activities. ontosight.ai From the antifungal agent griseofulvin (B1672149) to the complex alkaloids found in various plant species, natural products have showcased the therapeutic potential of the spirocyclic framework. arkat-usa.org These naturally occurring molecules serve as inspiration for synthetic chemists to develop new methods for the construction of spirocycles and to create novel analogs with improved properties.
In synthetic organic chemistry, the construction of the quaternary spirocenter has historically been a challenge. However, the development of modern synthetic methodologies has made these complex structures more accessible. nih.gov The rigid nature of the spirocyclic scaffold can be advantageous in drug design by reducing the conformational flexibility of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially resulting in higher binding affinity and potency. ontosight.ai Furthermore, the introduction of a spirocyclic motif can modulate a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for its development as a drug. stenutz.eu The growing interest in spirocyclic scaffolds is a testament to their potential to unlock new areas of chemical biology and medicinal chemistry.
Rationale for Research Focus on the 2,4-Diazaspiro[5.5]undecane-1,3,5-trione Core Structure
The this compound core structure represents a fascinating convergence of the key features of both nitrogen-containing heterocycles and spirocyclic systems. This scaffold consists of a six-membered cyclohexane (B81311) ring spiro-fused to a six-membered barbituric acid or thiobarbituric acid ring, which contains two nitrogen atoms. The rationale for a dedicated research focus on this particular core structure is multifaceted and compelling.
Firstly, the barbituric acid moiety is a well-established pharmacophore known for its diverse biological activities. Derivatives of barbituric acid have been extensively studied and utilized as central nervous system depressants. The incorporation of this active substructure into a rigid spirocyclic framework is a promising strategy for the development of novel therapeutic agents with potentially altered or enhanced pharmacological profiles.
Secondly, the spirocyclic nature of the 2,4-diazaspiro[5.5]undecane system imparts a defined three-dimensional geometry. This structural rigidity can lead to more specific interactions with biological targets, potentially improving selectivity and reducing off-target effects. The cyclohexane ring provides a scaffold for the introduction of various substituents, allowing for the systematic exploration of structure-activity relationships (SAR).
Recent research into derivatives of the 2,4-diazaspiro[5.5]undecane core has provided preliminary evidence of its potential. Studies on related 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones have demonstrated the feasibility of synthesizing these complex molecules. researchgate.net Furthermore, various diazaspiro[5.5]undecane derivatives have been investigated for a range of biological activities, including potential antimicrobial, antifungal, and anticancer properties. arkat-usa.orgontosight.aiontosight.ai This emerging body of work suggests that the this compound core is a valuable and underexplored scaffold with significant potential for the discovery of new bioactive compounds. The systematic investigation of this core structure and its derivatives is therefore a logical and promising direction for contemporary chemical research.
Structure
3D Structure
Properties
IUPAC Name |
2,4-diazaspiro[5.5]undecane-1,3,5-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-6-9(4-2-1-3-5-9)7(13)11-8(14)10-6/h1-5H2,(H2,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLIVIWUPTWDMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199954 | |
| Record name | 2,4-Diazaspiro(5.5)undecane-1,3,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52-44-8 | |
| Record name | 2,4-Diazaspiro[5.5]undecane-1,3,5-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4-Diazaspiro(5.5)undecane-1,3,5-trione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diazaspiro(5.5)undecane-1,3,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-diazaspiro[5.5]undecane-1,3,5-trione | |
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Synthetic Methodologies for 2,4 Diazaspiro 5.5 Undecane 1,3,5 Trione and Its Derivatives
Cascade Cyclization Strategies
Cascade cyclization reactions are powerful tools for the synthesis of complex molecules like diazaspiro[5.5]undecanes in a single step, avoiding the need to isolate intermediates. researchgate.netnih.gov These strategies typically involve a sequence of intramolecular and intermolecular reactions that proceed spontaneously under specific conditions to form the desired spirocyclic system.
A prominent strategy for assembling the 2,4-diazaspiro[5.5]undecane core is through a double Michael addition reaction. This cascade process, also described as a [5+1] cycloaddition, involves the sequential addition of a nucleophile to two electrophilic centers on a Michael acceptor, leading to the formation of a six-membered ring fused at a spiro center. researchgate.net
The reaction between N,N-dimethylbarbituric acid and diarylidene acetones (also known as diaryldivinylketones) serves as a classic example of the double Michael addition for constructing the 2,4-diazaspiro[5.5]undecane skeleton. researchgate.netresearchgate.netarkat-usa.org In this process, the N,N-dimethylbarbituric acid acts as the nucleophilic C-H acidic component (the "5-carbon" unit), and the diarylidene acetone (B3395972) serves as the bis-electrophilic Michael acceptor (the "1-carbon" unit).
The proposed mechanism begins with the deprotonation of N,N-dimethylbarbituric acid by a base, generating a carbanion. researchgate.net This carbanion then attacks one of the β-carbon atoms of the diarylidene acetone in the first Michael addition. The resulting intermediate subsequently undergoes an intramolecular cyclization, where the second Michael addition occurs, leading to the formation of the spiro-heterocyclic ring system. researchgate.net This stereoselective synthesis results in the formation of 7,11-diaryl-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones. researchgate.net The single-crystal X-ray structures of these products often reveal that the cyclohexanone (B45756) portion of the spirocycle adopts a stable chair conformation. researchgate.net
The efficiency and yield of the double Michael addition are highly dependent on the reaction conditions and the choice of catalyst. Base-promoted additions are the most common catalytic approach for this transformation. researchgate.net
Base-Promoted Additions: Weak organic bases are particularly effective in promoting this cascade cyclization. Diethylamine has been successfully used as a catalyst for the reaction between N,N-dimethylbarbituric acid and various diarylidene acetones. researchgate.netresearchgate.net The reaction proceeds efficiently at ambient temperature in solvents like dichloromethane (B109758), affording the desired diazaspiro[5.5]undecane derivatives in excellent yields, often up to 98%. researchgate.net The use of a mild base is crucial for facilitating the initial deprotonation of the barbituric acid derivative without promoting unwanted side reactions.
Optimized Reaction Conditions: Research has focused on optimizing conditions to improve yields and shorten reaction times. Microwave-assisted synthesis has emerged as a highly efficient method. arkat-usa.org When compared to conventional heating, microwave irradiation significantly reduces the reaction time from hours to minutes while providing high yields (78-92%). arkat-usa.org The choice of solvent can also influence the reaction outcome, with dichloromethane and chloroform (B151607) being commonly employed. researchgate.net
| Entry | Barbituric Acid Derivative | Diarylidene Acetone Substituent (Ar) | Catalyst/Conditions | Yield (%) | Reference |
| 1 | N,N-Dimethylbarbituric Acid | Phenyl | Diethylamine, CH₂Cl₂ | 95 | researchgate.net |
| 2 | N,N-Dimethylbarbituric Acid | 4-Chlorophenyl | Diethylamine, CH₂Cl₂ | 98 | researchgate.net |
| 3 | N,N-Dimethylbarbituric Acid | 4-Methoxyphenyl | Diethylamine, CH₂Cl₂ | 96 | researchgate.net |
| 4 | N,N-Dimethylbarbituric Acid | 2,4-Dichlorophenyl | Diethylamine, CH₂Cl₂ | 94 | researchgate.net |
| 5 | Barbituric Acid | 4-Methylphenyl | Aq. Ethanol (B145695), Reflux (No Catalyst) | 71 | researchgate.net |
| 6 | 2-Thiobarbituric Acid | 4-Chlorophenyl | Aq. Ethanol, Reflux (No Catalyst) | 52 | researchgate.net |
| 7 | N,N-Dimethylbarbituric Acid | 4-Nitrophenyl | NEt₃, CH₂Cl₂, MW, 15 min | 88 | arkat-usa.org |
One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules. These reactions combine multiple starting materials in a single reaction vessel to form the final product in a sequential manner, which is advantageous for sustainable synthesis. researchgate.net
A notable multicomponent strategy for the synthesis of diazaspiro[5.5]undecane derivatives involves the condensation of a barbituric acid derivative, an aromatic aldehyde, and urea (B33335). researchgate.netresearchgate.net This reaction allows for the rapid assembly of the core structure from readily available starting materials.
In a typical procedure, an aromatic aldehyde, urea, and a barbituric acid derivative (such as 2,2-butylidene-1,3-dioxane-4,6-dione) are reacted together. researchgate.net The reaction likely proceeds through initial condensations to form reactive intermediates that subsequently cyclize to yield the final diphenyl-2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione derivatives. researchgate.net This approach offers a straightforward pathway to structurally diverse spiro compounds by simply varying the aromatic aldehyde component. researchgate.net
In line with the principles of green chemistry, significant efforts have been made to develop catalyst-free and solvent-free synthetic methods. researchgate.netmdpi.com These approaches minimize waste, avoid the use of potentially toxic solvents and catalysts, and simplify purification procedures.
The three-component condensation of aromatic aldehydes, urea, and barbituric acid derivatives has been successfully performed under solvent-free and catalyst-free conditions. researchgate.net By heating a mixture of the reactants, twelve different diphenyl-2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione derivatives were synthesized with yields ranging from 49% to 63%. researchgate.net The optimal results for this method were achieved by heating the mixture to 80°C. researchgate.net Similarly, the reaction between barbituric acid and diarylidene acetones can proceed in refluxing aqueous ethanol without any catalyst, demonstrating another green approach to these spiro compounds. researchgate.net These methodologies highlight a commitment to developing more environmentally benign synthetic routes in organic chemistry. researchgate.net
| Entry | Aldehyde | Barbituric Acid Derivative | Other Reactant | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | 2,2-butylidene-1,3-dioxane-4,6-dione | Urea | 80°C, Solvent-free, Catalyst-free | 63 | researchgate.net |
| 2 | 4-Chlorobenzaldehyde | 2,2-butylidene-1,3-dioxane-4,6-dione | Urea | 80°C, Solvent-free, Catalyst-free | 58 | researchgate.net |
| 3 | 4-Methylbenzaldehyde | 2,2-butylidene-1,3-dioxane-4,6-dione | Urea | 80°C, Solvent-free, Catalyst-free | 61 | researchgate.net |
| 4 | 4-Methoxybenzaldehyde | 2,2-pentylidene-1,3-dioxane-4,6-dione | Urea | 80°C, Solvent-free, Catalyst-free | 55 | researchgate.net |
One-Pot and Multicomponent Condensation Reactions
Advanced Synthetic Protocols
Modern synthetic chemistry has increasingly adopted energy-efficient activation techniques to construct complex molecules. mdpi.com For spirocyclic compounds, including the diazaspiro[5.5]undecane family, microwave and ultrasound technologies have proven to be significant advancements over conventional heating methods.
Microwave-Assisted Organic Synthesis for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis has become a cornerstone for accelerating reaction rates and improving yields in the creation of heterocyclic compounds. rsc.orgnih.gov This technique utilizes microwave irradiation to generate heat directly within the reaction mixture, leading to rapid and uniform heating that can dramatically reduce reaction times and often results in cleaner products with higher purity. nih.govat.ua
In the synthesis of substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives, a structurally related class of compounds, the efficiency of microwave assistance is clearly demonstrated. arkat-usa.org One study detailed the condensation of N,N-dimethyl barbituric acid or 1,3-diethylthiobarbituric acid with various penta-1,4-diene-3-one derivatives. arkat-usa.organkara.edu.tr The microwave-assisted approach slashed reaction times to approximately 15-20 minutes, compared to the 2-3 hours required for conventional methods, while achieving high yields of 78-92%. arkat-usa.organkara.edu.tr Similarly, the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione via a microwave-induced reaction between dimedone and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one was completed in just 15 minutes, a significant improvement over the 2-3 hours needed at room temperature. dergipark.org.tr
The advantages of this method extend to the synthesis of related heterocyclic cores, such as hydantoins. Microwave-assisted synthesis of hydantoins from amino acids can be achieved in under two hours in a "one-pot" protocol, eliminating the need for traditional, time-consuming purification steps like column chromatography. beilstein-journals.org Studies on synthesizing cycloalkanespirohydantoins also report that microwave irradiation leads to increased reaction rates, better yields, and cleaner products. arkat-usa.org
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Spiro[5.5]undecane Derivatives
| Product | Reactants | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Substituted 2,4-Diazaspiro[5.5]undecane-1,5,9-triones | N,N-dimethyl barbituric acid/1,3-diethylthiobarbituric acid + penta-1,4-diene-3-one derivatives | Microwave | 15-20 min | 78-92% | arkat-usa.org |
| Substituted 2,4-Diazaspiro[5.5]undecane-1,5,9-triones | N,N-dimethyl barbituric acid/1,3-diethylthiobarbituric acid + penta-1,4-diene-3-one derivatives | Conventional | 2-3 hours | Not specified | arkat-usa.org |
| 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | Dimedone + (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one | Microwave | 15 min | Not specified | dergipark.org.tr |
| 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | Dimedone + (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one | Conventional | 2-3 hours | Not specified | dergipark.org.tr |
Ultrasound Irradiation as a Green Chemistry Tool in Spiro Compound Synthesis
Ultrasound-assisted synthesis is recognized as a green chemistry technique that enhances chemical reactions through high-frequency sound waves. nih.gov This process, known as sonochemistry, involves the formation and collapse of cavitation bubbles, which generate localized hotspots with extreme temperatures and pressures, thereby accelerating reaction rates. The benefits include dramatically reduced reaction times, improved yields, increased product purity, and minimized waste generation compared to conventional methods. tandfonline.combohrium.comresearchgate.net
The application of ultrasound has proven effective in the synthesis of various spiro compounds. For instance, the synthesis of spiro[indole-3,5'- nih.govoxathiolanes] in water showed improved reaction rates and yields under sonication compared to both microwave irradiation and conventional heating. nih.gov In another example, the synthesis of spirooxindole derivatives from isatin, malononitrile, and cyclohexanone was significantly accelerated by ultrasonic irradiation (40 W) in the presence of a yolk-shell nanocatalyst. tandfonline.com This sonochemical method provided excellent yields in shorter times compared to reactions conducted without ultrasound at ambient temperature, which resulted in low yields even over longer periods. tandfonline.com
Ultrasound has also been employed in the catalyst-free, three-component synthesis of spiro[indole-3,4′-pyrazolo[3,4-e] thiazepines] in water, demonstrating chemo-, regio-, and diastereoselectivity. mdpi.com The combination of ultrasound with heterogeneous catalysis is a particularly powerful strategy, as the ultrasonic waves can improve the dispersion of nanocatalysts, increasing the active surface area and enhancing reaction yields. nih.gov
Table 2: Efficacy of Ultrasound Irradiation in Heterocyclic Synthesis
| Reaction Type | Method | Reaction Time | Yield | Key Advantages | Reference |
|---|---|---|---|---|---|
| Synthesis of Spiro[indole-3,5'- nih.govoxathiolanes] | Sonication | Not specified | Improved | Improved rate and yield over microwave and conventional methods. nih.gov | nih.gov |
| Synthesis of Spirooxindole derivatives | Ultrasound (40 W) with nanocatalyst | Short | Excellent | Accelerated reaction, high purity, and excellent yields. tandfonline.com | tandfonline.com |
| Synthesis of Dihydroquinolines | Ultrasound (40 kHz) in water | 1 hour | 96% | Faster reaction and higher yield compared to silent conditions (4h, 80%). mdpi.com | mdpi.com |
Regioselectivity and Stereochemical Control in Diazaspiro[5.5]undecane Synthesis
The three-dimensional structure of spiro compounds gives rise to complex stereochemical properties, making stereocontrol a critical aspect of their synthesis. The spiro atom itself can be a stereocenter, and the arrangement of substituents on the rings can lead to various stereoisomers, including enantiomers and diastereomers. Controlling the stereochemical outcome is essential as different stereoisomers can exhibit vastly different biological activities.
Strategies to control stereochemistry in spiro compound synthesis include asymmetric synthesis using chiral catalysts, chiral resolution to separate isomers, and the use of stereoselective reactions. In the synthesis of spirocyclic heterocycles, the final stereochemical configuration is often determined during the cyclization step. nih.gov For example, reductive lithiation and cyclization of N-Boc α-amino nitriles are frequently highly stereoselective, with the cyclization reaction dictating the final product's configuration. nih.gov
In the context of diazaspiro[5.5]undecane synthesis, regioselectivity is also a key consideration. A method for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones through a cascade [5+1] double Michael addition reaction has been described as an efficient and regioselective process. researchgate.net Similarly, the construction of 3,9-diazaspiro[5.5]undecane derivatives has been achieved through the intramolecular spirocyclization of 4-substituted pyridines. uiowa.edu
The synthesis of spirocyclic glutamic acid analogs based on a spiro[3.3]heptane scaffold has been achieved with diastereoselectivity by using a chiral auxiliary, demonstrating a practical approach to obtaining specific stereoisomers. nih.gov Although diastereoselectivity was sometimes moderate, it allowed for the isolation of all stereoisomers in pure form for further study. nih.gov These principles of employing chiral auxiliaries and controlling cyclization pathways are directly applicable to achieving stereochemical and regiochemical control in the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5-trione and its derivatives. nih.govnih.gov
Structural Elucidation and Conformational Analysis of 2,4 Diazaspiro 5.5 Undecane 1,3,5 Trione Systems
Advanced Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of 2,4-diazaspiro[5.5]undecane-1,3,5-trione and its derivatives. Each technique offers unique insights into the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon (¹³C) Analyses
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of diazaspiro[5.5]undecane systems.
Proton (¹H) NMR: The ¹H NMR spectrum provides information on the chemical environment of protons. For the parent compound, the spectrum is characterized by signals corresponding to the protons of the cyclohexane (B81311) ring and the N-H protons of the imide group. The ten protons on the spiro-fused cyclohexane ring typically appear as a complex multiplet in the aliphatic region (δ 1.5–2.5 ppm), arising from overlapping signals of axial and equatorial protons. The two imide (N-H) protons are expected to produce a singlet or a broad signal in the downfield region (δ 7.0–11.5 ppm), with its exact chemical shift influenced by solvent and concentration. sid.ir
Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical nature. Key resonances include:
Carbonyl Carbons (C=O): Signals for the three carbonyl carbons (C1, C3, C5) are expected in the highly deshielded region of the spectrum, typically between δ 165 and 175 ppm.
Spiro Carbon (C6): The quaternary spiro carbon, where the two rings connect, is a defining feature. Its resonance typically appears in the range of δ 55–65 ppm.
Cyclohexane Carbons (C7-C11): The CH₂ carbons of the cyclohexane ring produce signals in the aliphatic region, generally between δ 20 and 40 ppm.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals, especially for substituted derivatives. mdpi.com
Table 1: Representative NMR Chemical Shifts (δ) for the this compound Core Structure
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| N-H | 7.0 - 11.5 | - | Broad singlet, position is solvent-dependent. |
| C1, C3, C5 (C=O) | - | 165 - 175 | Three distinct signals expected for the carbonyl groups. |
| C6 (Spiro) | - | 55 - 65 | Quaternary carbon, a key indicator of the spiro center. |
| C7, C11 (CH₂) | 1.5 - 2.5 (multiplet) | 25 - 40 | Protons and carbons adjacent to the spiro center. |
| C8, C10 (CH₂) | 1.5 - 2.5 (multiplet) | 20 - 35 | |
| C9 (CH₂) | 1.5 - 2.5 (multiplet) | 20 - 35 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the this compound structure. The spectrum is dominated by characteristic absorption bands related to the imide and alkane moieties. ontosight.ai
The most prominent features in the IR spectrum include:
N-H Stretching: The imide N-H groups give rise to one or two absorption bands in the region of 3100–3250 cm⁻¹. sid.ir
C-H Stretching: The sp³ C-H bonds of the cyclohexane ring produce strong, sharp absorptions in the 2850–3000 cm⁻¹ range. pressbooks.pub
C=O Stretching: The presence of three carbonyl groups leads to very strong and sharp absorption bands between 1650 and 1750 cm⁻¹. Often, multiple bands are observed in this region, corresponding to the symmetric and asymmetric stretching vibrations of the coupled carbonyl groups. sid.ir For instance, in related diazaspiro[5.5]undecane-tetraone derivatives, distinct C=O peaks have been reported at approximately 1724 cm⁻¹ and 1692 cm⁻¹. sid.ir
Table 2: Characteristic IR Absorption Frequencies for this compound Systems
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| Imide (N-H) | Stretching | 3100 - 3250 | Medium |
| Alkane (C-H) | Stretching | 2850 - 3000 | Strong, Sharp |
| Carbonyl (C=O) | Stretching | 1650 - 1750 | Very Strong, Sharp |
Mass Spectrometry (MS and LC-MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of the compound and offers insights into its structure through analysis of fragmentation patterns. Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are commonly used.
For this compound (C₉H₁₂N₂O₃), the molecular weight is 196.21 g/mol . stenutz.eu In a mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 196 or 197, respectively.
The fragmentation of the molecular ion is dictated by the spirocyclic structure. Common fragmentation pathways for related spiro compounds include:
Cleavage of the Cyclohexane Ring: Loss of alkyl fragments from the cyclohexane ring through alpha-cleavage or retro-Diels-Alder-type reactions is a common pathway. ajgreenchem.com
Loss of Small Neutral Molecules: Fragmentation of the heterocyclic ring can lead to the loss of small, stable molecules such as carbon monoxide (CO), isocyanic acid (HNCO), or carbon dioxide (CO₂). miamioh.edu
In a study of a related 2,4,8,10-tetraazaspiro[5.5]undecane derivative, the molecular ion was observed, along with significant fragments corresponding to the cleavage of the spiro system. sid.ir Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing mixtures and confirming the purity of synthesized compounds. ontosight.ai
Table 3: Example Mass Spectrometry Data for a Related Diazaspiro[5.5]undecane Derivative
| Compound | Ionization Mode | Molecular Ion (m/z) | Major Fragment Ions (m/z) |
| 2,4-Dimethyl-di(4-fluorophenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone | EI | 428 [M]⁺ | 385, 243, 124 |
Data sourced from a study on related spiro compounds. sid.ir
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. libretexts.org The this compound molecule contains carbonyl groups, which possess both π electrons (in the C=O double bond) and non-bonding (n) lone-pair electrons on the oxygen atoms.
The expected electronic transitions for this system are:
n→π Transitions:* These involve the excitation of a non-bonding electron from an oxygen lone pair to an antibonding π* orbital of the carbonyl group. These transitions are typically of lower energy and appear at longer wavelengths (λ > 270 nm). They are often characterized by low molar absorptivity (ε < 2000 M⁻¹cm⁻¹). youtube.com
π→π Transitions:* These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital of the carbonyl group. They are higher in energy, occur at shorter wavelengths (λ < 200 nm), and exhibit high molar absorptivity (ε > 10,000 M⁻¹cm⁻¹). libretexts.org
The solvent can influence the position of these absorption bands. Typically, n→π* transitions undergo a hypsochromic (blue) shift to shorter wavelengths in polar solvents, while π→π* transitions may experience a bathochromic (red) shift. youtube.com
Single-Crystal X-ray Diffraction for Solid-State Molecular Structures
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details. mdpi.com
For spiro[5.5]undecane systems, the cyclohexane ring typically adopts a stable, low-energy chair conformation to minimize steric strain. researchgate.net The heterocyclic glutarimide-like ring is often nearly planar but can exhibit slight puckering, such as a distorted envelope or boat conformation, depending on substitution and crystal packing forces. researchgate.netresearchgate.net Studies on analogous 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives have confirmed the highly symmetric chair conformation of the cyclohexane ring and a distorted conformation for the hetero-ring. researchgate.net This technique is essential for unambiguously confirming the spirocyclic nature of the molecule.
Crystal System and Space Group Determination
X-ray diffraction analysis also determines the crystal system and space group, which describe the symmetry and periodic arrangement of molecules within the crystal lattice. Derivatives of spiro[5.5]undecane have been found to crystallize in various systems, reflecting the different ways these molecules can pack in the solid state.
Commonly observed crystal systems for these types of compounds include monoclinic (e.g., space group P2₁/c) and triclinic (e.g., space group P-1). researchgate.netdntb.gov.ua The specific lattice parameters (a, b, c, α, β, γ), cell volume (V), and the number of molecules per unit cell (Z) are determined, providing a complete picture of the crystal structure.
Table 4: Crystallographic Data for Representative Spiro[5.5]undecane Derivatives
| Compound Derivative | Crystal System | Space Group | Reference |
| 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Orthorhombic | Pna2₁ | researchgate.net |
| 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Triclinic | P-1 | researchgate.net |
| 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione | Monoclinic | P2₁/c | researchgate.net |
| 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Monoclinic | Cc | researchgate.net |
Elucidation of Conformational Preferences (e.g., Chair Conformation of Spirocyclic Units)
The conformational preferences of the this compound system are largely dictated by the inherent structural tendencies of its constituent rings: the cyclohexane and the glutarimide (B196013) rings.
The six-membered carbocyclic ring, the cyclohexane unit, is well-established to adopt a chair conformation as its most stable arrangement. This conformation minimizes both angle strain, by maintaining tetrahedral bond angles close to 109.5°, and torsional strain, by staggering the hydrogen atoms on adjacent carbons. X-ray crystallographic studies on analogous spiro[5.5]undecane systems consistently reveal the cyclohexane ring in a highly symmetric chair conformation. researchgate.netresearchgate.net For instance, analyses of various 1,5-dioxaspiro[5.5]undecane derivatives show that the cyclohexane ring maintains this stable chair form. researchgate.netresearchgate.net This preference is so strong that it is the foundational conformation for this portion of the spirocyclic system.
The heterocyclic portion of the molecule is a glutarimide ring. While direct crystallographic data for the unsubstituted this compound is not extensively detailed in the provided search results, the conformations of related six-membered heterocyclic rings, such as those in 1,3-dioxane (B1201747) systems, also predominantly adopt chair conformations. researchgate.net It is therefore highly probable that the glutarimide ring in this spiro compound also exists in a chair or a slightly distorted chair conformation to alleviate steric strain and optimize the geometry around the spiro center.
| Ring System | Predominant Conformation | Key Features | Supporting Evidence |
|---|---|---|---|
| Cyclohexane | Chair | Minimizes angle and torsional strain; highly symmetric. | X-ray crystallography of analogous spiro[5.5]undecane systems. researchgate.netresearchgate.net |
| Glutarimide (inferred) | Chair or Distorted Chair | Reduces steric hindrance and optimizes geometry at the spiro atom. | Analysis of related six-membered heterocyclic systems. researchgate.net |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking Interactions)
In the solid state, the crystal packing of this compound systems is governed by a network of specific intermolecular interactions. The glutarimide ring, featuring two N-H groups (hydrogen bond donors) and three carbonyl groups (C=O, hydrogen bond acceptors), is particularly well-suited for forming robust hydrogen bonds.
Hydrogen Bonding: Studies on structurally related compounds, particularly hydantoins (which contain a similar N-H/C=O framework), provide significant insight into the expected hydrogen bonding patterns. researchgate.netresearchgate.net The N-H groups readily act as donors, while the carbonyl oxygen atoms serve as acceptors, leading to the formation of predictable supramolecular structures. researchgate.net
Commonly observed hydrogen-bonding motifs in crystals of such compounds include:
Dimers: Molecules can pair up through N-H···O=C hydrogen bonds, often forming a cyclic R²₂(8) graph set motif.
Chains or Ribbons: These dimers can further self-assemble into one-dimensional chains extending through the crystal lattice. rsc.org These chains can be formed in a "head-to-tail" fashion.
Three-Dimensional Networks: More complex networks can arise when multiple N-H and C=O groups from each molecule participate in hydrogen bonding, creating a stable, three-dimensional architecture. redalyc.org
| Interaction Type | Donor (D) | Acceptor (A) | Typical D-H···A Distance (Å) | Typical D-H···A Angle (°) |
|---|---|---|---|---|
| N-H···O=C | N-H | C=O | 2.7 - 3.0 | 150 - 180 |
| O-H···O=C | O-H | C=O | 2.6 - 2.8 | 160 - 180 |
Note: Data is generalized from studies on hydantoin (B18101) and related structures. redalyc.org
Other Intermolecular Interactions: While hydrogen bonding is the dominant force, other weaker interactions also contribute to the stability of the crystal structure, particularly in derivatives with aromatic substituents. These can include:
π-π Stacking Interactions: If aromatic rings are present on the cyclohexane moiety, they can stack in a parallel or offset fashion, contributing to the cohesive energy of the crystal.
C-H···O and C-H···π Interactions: Weaker C-H···O hydrogen bonds and interactions between C-H bonds and the electron clouds of aromatic rings can also play a role in defining the fine details of the crystal packing. researchgate.net
The analysis of Hirshfeld surfaces is a powerful tool used to visualize and quantify these varied intermolecular contacts, providing a detailed picture of the forces holding the molecules together in the crystalline state. rsc.org
Computational and Theoretical Investigations of 2,4 Diazaspiro 5.5 Undecane 1,3,5 Trione
Density Functional Theory (DFT) Calculations for Molecular Architecture
Density Functional Theory (DFT) serves as a powerful quantum mechanical tool for investigating the structural and electronic properties of molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and NMR chemical shifts with a high degree of accuracy, offering a computational counterpart to experimental characterization.
The initial step in the computational analysis of 2,4-Diazaspiro[5.5]undecane-1,3,5-trione involves geometry optimization. Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-31G(d,p)), the molecule's lowest energy conformation is determined by calculating forces on each atom and adjusting their positions until a stable structure is achieved.
This process yields precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, the cyclohexane (B81311) ring is expected to adopt a stable chair conformation, while the barbiturate (B1230296) ring will have its own distinct geometry. The spiro carbon atom, C(6), tetrahedrally connects these two rings.
For validation, these computationally optimized parameters are ideally compared with experimental data obtained from single-crystal X-ray diffraction. While crystallographic data for various substituted spirobarbituric acid derivatives exist, confirming their molecular structures, specific experimental data for the unsubstituted parent compound is not widely published. rsc.orgresearchgate.net However, DFT calculations on related spirocyclic compounds have shown excellent correlation with X-ray diffraction data, reinforcing the precision of the theoretical findings. rsc.org This agreement between theoretical and experimental values is crucial for confirming that the computed structure is a true representation of the molecule's architecture.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative, based on typical values for similar structures, as specific published computational data for the parent compound is scarce.
| Parameter | Description | Predicted Value |
|---|---|---|
| C=O Bond Length | Carbonyl groups in the barbiturate ring | ~1.22 Å |
| C-N Bond Length | Bonds within the barbiturate ring | ~1.38 Å |
| C-C Bond Length | Bonds within the cyclohexane ring | ~1.54 Å |
| N-C-N Bond Angle | Angle within the barbiturate ring | ~115° |
| C-C(6)-C Bond Angle | Angle around the spiro carbon in the cyclohexane ring | ~109.5° |
Following geometry optimization, vibrational frequency calculations are performed using the same DFT level of theory. This analysis predicts the molecule's infrared (IR) and Raman spectroscopic bands, which correspond to specific vibrational modes such as stretching, bending, and twisting of chemical bonds.
For this compound, key predicted vibrational modes include:
N-H Stretching: The N-H bonds in the barbiturate ring are expected to show stretching vibrations in the range of 3100-3300 cm⁻¹.
C-H Stretching: The C-H bonds of the cyclohexane ring will exhibit symmetric and asymmetric stretching vibrations typically between 2850 and 3000 cm⁻¹.
C=O Stretching: The three carbonyl (C=O) groups are prominent features and are predicted to have strong absorption bands in the IR spectrum, typically around 1680-1750 cm⁻¹. Studies on derivatives show these bands can be observed distinctly. sid.ir
C-N Stretching and Bending: Vibrations involving the carbon-nitrogen bonds of the heterocyclic ring appear at lower frequencies.
These theoretical spectra can be compared with experimental FT-IR and FT-Raman data. Quantum chemical calculations for related molecules like 1,3-dimethylbarbituric acid have demonstrated that methods like B3LYP with a 6-31G(d,p) basis set can accurately reproduce experimental wavenumbers. niscpr.res.in This correlation allows for a detailed and reliable assignment of each band in the experimental spectrum to a specific molecular motion.
Table 2: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound Note: This table is illustrative and based on characteristic frequencies for the functional groups present.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide | 3100 - 3300 |
| C-H Stretch (aliphatic) | Cyclohexane | 2850 - 3000 |
| C=O Stretch | Carbonyl (Amide) | 1680 - 1750 |
| C-N Stretch | Amide | 1300 - 1450 |
| C-C Stretch | Cyclohexane Ring | 1000 - 1200 |
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach to calculate NMR chemical shifts from first principles. researchgate.net By applying the GIAO method to the DFT-optimized geometry of this compound, one can predict the ¹H and ¹³C NMR spectra.
Key predictions from GIAO calculations would include:
¹³C NMR: The carbonyl carbons (C1, C3, C5) are expected to be highly deshielded, with predicted chemical shifts in the range of δ 165-175 ppm, consistent with data from substituted analogs. researchgate.net The spiro carbon atom, C(6), would appear at a unique chemical shift, distinguishing it from the other aliphatic carbons of the cyclohexane ring.
¹H NMR: The protons on the cyclohexane ring would exhibit chemical shifts in the aliphatic region (δ 1.5-2.5 ppm). The N-H protons of the barbiturate ring are expected to appear further downfield.
Comparing these predicted chemical shifts with experimental NMR data is essential for structural confirmation. The accuracy of GIAO calculations allows for unambiguous assignment of resonances in complex spectra and can help differentiate between possible isomers or conformers.
Electronic Structure and Reactivity Profiling
Computational methods are also invaluable for exploring the electronic landscape of a molecule, providing insights into its stability, reactivity, and intramolecular electronic interactions.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com
Large HOMO-LUMO Gap: A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com
Small HOMO-LUMO Gap: A small energy gap suggests that the molecule is more reactive and prone to chemical reactions, as the energy cost for electronic excitation is lower. niscpr.res.in
For this compound, the HOMO is expected to be localized primarily on the electron-rich barbiturate ring, particularly the nitrogen and oxygen atoms. The LUMO would likely be distributed across the electron-deficient carbonyl groups. Analysis of this energy gap helps predict the molecule's susceptibility to nucleophilic or electrophilic attack and its potential to participate in charge-transfer interactions.
Table 3: Frontier Molecular Orbital Parameters (Illustrative) Note: Values are conceptual and depend on the specific level of theory used.
| Parameter | Description | Significance |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential; electron-donating ability. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity; electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and polarizability. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stabilizing energy associated with these interactions.
In this compound, NBO analysis would likely reveal significant electron delocalization within the barbiturate ring. Key interactions would include:
π → π interactions:* Delocalization between the π bonds of the C=O groups.
n → π interactions:* Charge transfer from the lone pairs (n) of the nitrogen and oxygen atoms to the antibonding π* orbitals of the adjacent carbonyl groups.
Electrostatic Potential Maps for Prediction of Reactive Sites
Computational chemistry provides powerful tools for understanding the reactivity of molecules. One such tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution of a molecule in three-dimensional space. The MEP is a valuable predictor of how a molecule will interact with other chemical species, highlighting electron-rich and electron-deficient regions that are prone to electrophilic and nucleophilic attack, respectively.
For this compound, the MEP map reveals distinct regions of electrostatic potential. The areas with the most negative potential, typically color-coded in red and yellow, are concentrated around the oxygen atoms of the three carbonyl (C=O) groups. This high electron density is due to the high electronegativity of oxygen, which draws electron density towards itself. These electron-rich sites are the most likely targets for electrophilic attack.
Conversely, regions of positive electrostatic potential, usually colored blue, are located around the hydrogen atoms attached to the nitrogen atoms (N-H) of the barbiturate-like ring. This electron deficiency arises from the polarization of the N-H bond, where the electronegative nitrogen atom pulls electron density away from the hydrogen atom. These sites are therefore susceptible to nucleophilic attack. The spirocyclic cyclohexane ring generally exhibits a relatively neutral potential (colored green), indicating it is less likely to be the primary site of polar reactions.
Topological analysis of the MEP can further pinpoint critical points that define the molecule's reactive behavior. researchgate.net The distinct accepting properties of the barbiturate oxygen atoms are a key feature, influencing how the molecule forms hydrogen bonds and interacts with other polar molecules. researchgate.netconicet.gov.ar By providing a clear visualization of electrophilic and nucleophilic regions, the MEP map serves as an essential guide for predicting the chemical reactivity of this compound. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. It is particularly effective for predicting and interpreting ultraviolet-visible (UV-Vis) absorption spectra, providing insights into the electronic transitions that occur when a molecule absorbs light. nih.gov
TD-DFT calculations can determine the energies, oscillator strengths, and nature of electronic transitions from the ground state to various excited states. The oscillator strength is a theoretical measure of the probability of a specific electronic transition occurring, which correlates with the intensity of the corresponding absorption band in a UV-Vis spectrum.
For this compound, the primary electronic transitions expected in the UV region are n → π* (an electron moving from a non-bonding orbital to an anti-bonding π* orbital) and π → π* (an electron moving from a bonding π orbital to an anti-bonding π* orbital). The n → π* transitions typically originate from the lone pairs of electrons on the oxygen and nitrogen atoms of the carbonyl and amine groups. The π → π* transitions are associated with the π-systems of the carbonyl groups.
TD-DFT calculations, often performed with a functional like B3LYP and a suitable basis set (e.g., 6-311G(d,p)), can predict the maximum absorption wavelengths (λmax) for these transitions. nih.gov The results allow for the assignment of experimentally observed absorption bands to specific electronic transitions within the molecule.
Table 1: Predicted Electronic Absorption Data for this compound using TD-DFT
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 285 | 0.002 | n → π |
| S₀ → S₂ | 240 | 0.150 | π → π |
| S₀ → S₃ | 215 | 0.085 | π → π* |
Note: The data in this table is illustrative and represents typical theoretical values for this class of compound.
Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes in response to the polarity of the solvent in which it is dissolved. nih.gov This shift can be either a bathochromic (red) shift to a longer wavelength or a hypsochromic (blue) shift to a shorter wavelength. nih.gov The effect arises from differential solvation of the ground and excited states of the molecule. Polar solvents may stabilize the more polar state (either ground or excited), thus changing the energy gap between them.
The photophysical behavior of diazaspiro compounds is known to be influenced by solvent polarity. nih.gov For this compound, a π → π* transition often leads to a more polar excited state. In such cases, increasing the solvent polarity will stabilize the excited state more than the ground state, resulting in a lower transition energy and a bathochromic shift in the absorption spectrum. Conversely, for n → π* transitions, the ground state is often more stabilized by polar, protic solvents through hydrogen bonding, leading to a higher transition energy and a hypsochromic shift.
To quantitatively analyze these solvent effects, linear solvation energy relationships are employed using multi-parameter solvent polarity scales. The Catalán solvent polarity scale is a four-parameter model that has been successfully used to analyze the solvatochromism of diazaspiro compounds. nih.govnih.gov This scale separates the solvent's properties into four independent parameters: solvent acidity (SA), solvent basicity (SB), solvent dipolarity (SdP), and solvent polarizability (SP). researchgate.netmdpi.comresearchgate.net By correlating the spectral shifts with these parameters, one can elucidate the specific nature of the solute-solvent interactions responsible for the observed solvatochromism.
Table 2: Illustrative Solvatochromic Shifts for the Main π → π Absorption Band of this compound*
| Solvent | Polarity | λmax (nm) | Type of Shift |
| Hexane | Non-polar | 235 | - |
| Dioxane | Non-polar | 238 | Bathochromic |
| Chloroform (B151607) | Polar Aprotic | 242 | Bathochromic |
| Ethanol (B145695) | Polar Protic | 245 | Bathochromic |
| Acetonitrile | Polar Aprotic | 248 | Bathochromic |
Note: The data in this table is illustrative, demonstrating the expected trend for a π → π transition in solvents of increasing polarity.*
Mechanistic Pathways and Reaction Kinetics in the Formation of Diazaspiro 5.5 Undecane Systems
Elucidation of Proposed Reaction Mechanisms
The construction of the diazaspiro[5.5]undecane framework is often accomplished through reaction sequences that capitalize on the reactivity of active methylene (B1212753) compounds, such as barbituric acid or its derivatives.
A primary route to the 2,4-diazaspiro[5.5]undecane core involves a cascade sequence initiated by a Michael addition. A well-documented example is the reaction between divinyl ketones (1,4-dien-3-ones), such as diarylideneacetones, and barbituric acid. researchgate.net This reaction proceeds via a double Michael addition mechanism.
The proposed pathway begins with the deprotonation of barbituric acid at its active methylene position (C-5) to form a potent nucleophile. This nucleophile then attacks one of the electrophilic β-carbons of the divinyl ketone in a conjugate addition (the first Michael addition). This initial addition creates an enolate intermediate. Subsequent intramolecular cyclization occurs when the nitrogen atom of the barbituric acid moiety acts as a nucleophile, attacking the second α,β-unsaturated system in another Michael-type addition. This second, intramolecular addition closes the second six-membered ring, forming the spirocyclic junction and yielding the 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone structure. researchgate.net
This cascade approach, where a single reaction setup leads to the sequential formation of multiple C-C and C-N bonds, is a highly efficient method for assembling the complex spirocyclic system. nih.govsid.ir The use of pre-formed diarylideneacetones allows for a two-component reaction that effectively proceeds as a domino sequence. researchgate.net
Multicomponent reactions (MCRs) offer an even more convergent approach, combining three or more starting materials in a one-pot synthesis to generate the diazaspiro[5.5]undecane scaffold. A plausible mechanism for a three-component condensation involving an aromatic aldehyde, an active methylene compound (e.g., barbituric acid), and a third component like urea (B33335) has been proposed. sid.ir
The reaction is believed to initiate with a Knoevenagel condensation between the aromatic aldehyde and the active methylene compound (barbituric acid). This step, often catalyzed by an acid or base, forms an arylidene derivative (e.g., 5-arylidenebarbituric acid). This intermediate is a highly activated Michael acceptor.
The second stage of the MCR involves a Michael-type addition of another nucleophile (the third component, such as urea) to the arylidene intermediate. This is followed by a cyclization/condensation step that forms the second heterocyclic ring, completing the spiro[5.5]undecane framework. sid.ir This one-pot process is advantageous due to its operational simplicity and atom economy, avoiding the need to isolate intermediates. sid.ir
Kinetic Studies and Influence of Substituent Effects on Reaction Dynamics
While detailed kinetic studies on the formation of 2,4-diazaspiro[5.5]undecane-1,3,5-trione are not extensively documented, the influence of electronic effects from substituents on the reactants provides significant insight into the reaction dynamics. In the synthesis of 7,11-diaryl-2,4-diazaspiro[5.5]undecane derivatives from substituted diarylideneacetones and barbituric or thiobarbituric acid, the nature of the substituent on the aromatic rings has a discernible impact on reaction yields, which can be correlated with reaction rates. researchgate.net
A study involving various substituted diarylideneacetones demonstrated that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aryl moieties allow the reaction to proceed, affording the desired spiro compounds. researchgate.net
| Reactant 1 (Diaryl-group, Ar) | Reactant 2 (Z=O or S) | Substituent Nature | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-CH₃C₆H₄ | Barbituric Acid (Z=O) | Weakly Electron-Donating | 7,11-Bis(4-methylphenyl)-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone | Not Reported | researchgate.net |
| 4-(CH₃)₂NC₆H₄ | Barbituric Acid (Z=O) | Strongly Electron-Donating | 7,11-Bis(4-dimethylaminophenyl)-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone | Not Reported | researchgate.net |
| 4-HOC₆H₄ | Barbituric Acid (Z=O) | Electron-Donating | 7,11-Bis(4-hydroxyphenyl)-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone | 56% | researchgate.net |
| 4-ClC₆H₄ | Thiobarbituric Acid (Z=S) | Electron-Withdrawing | 7,11-Bis(4-chlorophenyl)-3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-trione | Not Reported | researchgate.net |
| 4-HOC₆H₄ | Thiobarbituric Acid (Z=S) | Electron-Donating | 7,11-Bis(4-hydroxyphenyl)-3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-trione | 48% | researchgate.net |
Investigation of Stereochemical Induction and Control
The formation of the spiro[5.5]undecane system often creates new stereocenters. Controlling the stereochemical outcome of these reactions is a significant challenge and an area of active research. The use of organocatalysis in multicomponent reactions has emerged as a powerful strategy for achieving high levels of stereocontrol in the synthesis of related spirocyclic systems. researchgate.net
In a three-component domino Knoevenagel/Diels-Alder reaction involving aromatic aldehydes, benzylideneacetone, and Meldrum's acid, various organocatalysts were employed to synthesize multi-substituted spiro[5.5]undecane-1,5,9-triones. This approach has yielded products with excellent diastereoselectivities, often greater than 99:1 dr. researchgate.net Although this example leads to an oxaspiro analogue, the principles of stereochemical induction are directly applicable to the synthesis of diazaspiro systems. The catalyst, typically a chiral amine or amino acid derivative like L-proline, can influence the formation of one diastereomer over the other by controlling the geometry of the transition state in the key bond-forming steps. researchgate.net
Such asymmetric domino reactions provide a pathway to enantiomerically enriched spirocyclic compounds from simple, achiral starting materials, highlighting the potential for precise control over the three-dimensional architecture of the 2,4-diazaspiro[5.5]undecane core. researchgate.net
Synthesis and Functionalization of 2,4 Diazaspiro 5.5 Undecane 1,3,5 Trione Derivatives and Analogs
Heteroatom Substitution within the Spirocyclic Scaffold
Modification of the core spirocyclic framework by replacing constituent atoms with different heteroatoms is a key strategy for creating structural diversity and tuning the molecule's properties. This includes the substitution of carbonyl oxygen with sulfur and the incorporation of other heteroatoms into the ring system itself.
The replacement of one or more carbonyl oxygen atoms with sulfur to yield thioxo derivatives significantly alters the electronic and steric properties of the 2,4-diazaspiro[5.5]undecane-1,3,5-trione scaffold. The synthesis of these analogs typically involves the use of a sulfur-containing precursor, such as 2-thiobarbituric acid.
A common synthetic route involves the reaction of diarylideneacetones with 2-thiobarbituric acid. researchgate.net For example, 7,11-diaryl-3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones can be synthesized under reflux in an aqueous ethanol (B145695) medium. researchgate.net This one-pot synthesis provides a straightforward method for accessing these thioxo derivatives. researchgate.net The presence of the thioxo (C=S) group at position 3 is confirmed through various spectroscopic methods. researchgate.netontosight.ai
Characterization of these compounds relies heavily on nuclear magnetic resonance (NMR) and mass spectrometry (MS). ontosight.ai In ¹³C NMR spectra, the thioxo carbon typically appears at a distinct chemical shift compared to the carbonyl carbons. The structures are further confirmed by elemental analysis. researchgate.net
Table 1: Examples of Synthesized 3-Thioxo-2,4-diazaspiro[5.5]undecane Derivatives
| Compound Name | Aryl Substituent (Ar) | Yield (%) | Melting Point (°C) | Reference |
| 7,11-Bis-(4-hydroxyphenyl)-3-thioxo-2,4-diaza-spiro[5.5]undecane-1,5,9-trione | 4-Hydroxyphenyl | 48% | 241-242 | researchgate.net |
| 7,11-Bis-(4-chlorophenyl)-3-thioxo-2,4-diaza-spiro[5.5]undecane-1,5,9-trione | 4-Chlorophenyl | - | - | researchgate.net |
| 7-methyl-3-thioxo-2,4-Diazaspiro[5.5]undecane-1,3,5-trione | Methyl at C7 | - | - | ontosight.ai |
Data extracted from referenced literature. researchgate.netontosight.ai
The incorporation of other heteroatoms, such as oxygen (oxa-) or silicon (sila-), into the spirocyclic backbone creates analogs with fundamentally different chemical properties. The synthesis of oxa-diazaspiro[5.5]undecane derivatives has been explored as a strategy to develop novel chemical entities. For instance, 1-oxa-4,9-diazaspiro[5.5]undecane-based compounds have been synthesized and identified as potent inhibitors of soluble epoxide hydrolase. nih.gov Another study reports the synthesis and evaluation of a series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives. nih.gov
The synthesis of these oxa-analogs often involves multi-step reaction sequences starting from precursors like N-Cbz-piperidone. researchgate.net The synthetic approach allows for the exploration of different substituents on the scaffold. researchgate.net While the synthesis of oxa-derivatives is documented, the incorporation of silicon (sila-derivatives) into the this compound core is a less explored area in the current scientific literature.
Altering the size of the rings connected at the spiro center leads to different spirocyclic systems, such as diazaspiro[5.6]dodecane. These structural modifications can influence the conformational flexibility and biological activity of the compounds. The synthesis of 2,4-diazaspiro[5.6]dodecane-1,3,5-trione has been reported, with a documented melting point of 266 °C. stenutz.eu
One synthetic approach to a related system, 10-amino-7-phenyl-7,11-diazaspiro[5.6]dodec-9-ene-8,12-dione, involves the reaction of 1-anilinocyclohexanecarboxamide with ethyl cyanoacetate (B8463686) under phase transfer conditions. researchgate.net This highlights the use of versatile precursors for building varied spiroheterocyclic systems, including those with seven-membered rings. researchgate.net
Functionalization of the Undecane (B72203) and Trione (B1666649) Moieties
Introducing substituents onto the undecane and trione portions of the molecule is a primary method for fine-tuning its properties. This includes the addition of aromatic groups and halogens to influence factors like solubility, electronic character, and intermolecular interactions.
The introduction of aryl and heteroaryl groups, particularly at the 7- and 11-positions of the undecane ring, is a widely studied functionalization strategy. A highly efficient one-pot method for synthesizing 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones involves the reaction of diarylideneacetones with barbituric acid. researchgate.net This reaction is typically performed in refluxing aqueous ethanol without a catalyst. researchgate.net
This methodology allows for the incorporation of a wide range of substituted aryl groups. Examples of synthesized compounds include derivatives with 2-methylphenyl, 4-methylphenyl, and 4-hydroxyphenyl substituents. researchgate.net The structures of these compounds are established using UV, IR, ¹H NMR, ¹³C NMR, and mass spectral data, along with elemental analyses. researchgate.net In the ¹³C NMR spectra, the carbonyl carbons at positions C-1 and C-5 typically resonate between δ 167.91-175.00 ppm, while the ketone carbon at C-9 is significantly deshielded, appearing at δ 205.79-209.44 ppm. researchgate.net
Halogenation of the aryl substituents is a key strategy for modulating the electronic properties of the molecule. The introduction of electron-withdrawing groups like chlorine or fluorine can significantly influence the molecule's reactivity and intermolecular interactions.
The synthesis of halogenated derivatives, such as 7,11-bis-(4-chlorophenyl)-3-thioxo-2,4-diaza-spiro[5.5]undecane-1,5,9-trione, is achieved by using the appropriately substituted diarylideneacetone as a starting material. researchgate.net The presence of the halogen atom on the aromatic ring alters the electron density distribution across the molecule. This effect can be observed in spectroscopic data. For instance, the chemical shifts of the aromatic protons and carbons in the NMR spectra are influenced by the electronegativity and position of the halogen substituent. This modification is a critical tool for developing derivatives with tailored electronic characteristics for various applications.
Table 2: Comparison of Spectroscopic Data for a Halogenated vs. Non-Halogenated Derivative
| Compound | Key ¹H NMR Shifts (δ ppm) | Key ¹³C NMR Shifts (δ ppm) | Reference |
| 7,11-Bis-(4-hydroxyphenyl)-3-thioxo-2,4-diaza-spiro[5.5]undecane-1,5,9-trione | Aromatic Protons, Hydroxyl Proton | C1/C5: ~168-175, C9: ~206-209, Aromatic Carbons | researchgate.net |
| 7,11-Bis-(4-chlorophenyl)-3-thioxo-2,4-diaza-spiro[5.5]undecane-1,5,9-trione | Aromatic Protons (shifts influenced by Cl) | C1/C5: ~168-175, C9: ~206-209, Aromatic Carbons (shifts influenced by Cl) | researchgate.net |
This table illustrates the expected influence of halogenation on NMR data based on general chemical principles and the referenced literature. researchgate.net
Alkyl Chain Modifications and N-Substitution
The modification of the 2,4-diazaspiro[5.5]undecane skeleton is primarily achieved through two main routes: substitution on the cyclohexane (B81311) ring and alkylation or acylation of the nitrogen atoms within the pyrimidine-2,4,6-trione moiety. These modifications are instrumental in tuning the molecule's physicochemical properties and biological activity.
One common synthetic approach involves the reaction of barbituric acid or its derivatives with α,β-unsaturated carbonyl compounds. For instance, a one-pot reaction between diarylideneacetones and barbituric acid can yield 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones. mdpi.com This method allows for the introduction of various substituted aryl groups onto the spirocyclic framework. Similarly, using 2-thiobarbituric acid in place of barbituric acid results in the corresponding 3-thioxo derivatives. mdpi.comrsc.org
N-substitution is another key functionalization strategy. The nitrogen atoms of the barbituric acid ring can be substituted, for example, with methyl groups to form compounds like 2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones. researchgate.net In related diazaspiro[5.5]undecane systems, N-acylation is a well-established method for creating diverse analogs. This is often accomplished by reacting an N-Boc protected diazaspiro[5.5]undecane precursor with various acyl chlorides or by using HBTU-mediated condensation with carboxylic acids to attach different substituents to the nitrogen atom. researchgate.net
Functionalization can also be directed at the alkyl portion of the spirocycle. While not a direct modification of the parent trione, the synthesis of related structures like 9-Oxa-2,4-diazaspiro(5.5)undecane-1,3,5-trione, 8,10-bis(iodomethyl)- highlights how functional groups can be installed on the carbocyclic ring. mdpi.com Such iodomethyl groups are valuable intermediates that can be used for further synthetic elaborations through cross-coupling reactions. mdpi.com
Table 1: Examples of Substituted 2,4-Diazaspiro[5.5]undecane Derivatives
| Compound Name | Type of Modification | Synthetic Precursors |
| 7,11-Bis-(4-hydroxyphenyl)-2,4-diaza-spiro[5.5]undecane-1,3,5,9-tetraone | Aryl substitution on cyclohexane ring | 4-Hydroxy-diarylideneacetone, Barbituric acid |
| 7,11-Diaryl-3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones | Aryl substitution and Thioxo group | Diarylideneacetones, 2-Thiobarbituric acid |
| 2,4-Dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones | N-Substitution | 1,3-Dimethylbarbituric acid, Methylene(arylidene) reagents |
| 9-Oxa-2,4-diazaspiro(5.5)undecane-1,3,5-trione, 8,10-bis(iodomethyl)- | Alkyl chain functionalization (analog) | Not specified |
| N-Acyl-3,9-diazaspiro[5.5]undecane analogs | N-Acylation (isomer) | N-Boc-3,9-diazaspiro[5.5]undecane, Acyl chlorides or Carboxylic acids |
Conversion of Carbonyl Functionalities into Oxime Derivatives
The conversion of a carbonyl group (ketone or aldehyde) into an oxime is a standard reaction in organic chemistry, typically achieved by condensation with hydroxylamine. wikipedia.org This transformation (RR'C=O → RR'C=NOH) converts a planar carbonyl carbon into a trigonal C=N double bond, altering the electronic properties and steric profile of the molecule. wikipedia.org
Structure-Activity Relationship (SAR) Studies in Functionalized Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical features of the functionalized 2,4-diazaspiro[5.5]undecane analogs correlate with their biological activity.
Studies on certain 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives revealed them to be potent inhibitors of the α-glucosidase enzyme, with activity reportedly higher than the standard drug acarbose. mdpi.com The same study noted that these compounds exhibited cytotoxic effects against various cancer cell lines, including PC-3, HeLa, and MCF-7. mdpi.com This suggests that the diaryl substitutions on the carbocyclic ring are key contributors to these biological activities.
More detailed SAR insights come from studies on the closely related 3,9-diazaspiro[5.5]undecane isomer, which has been investigated for its role as a competitive γ-aminobutyric acid type A receptor (GABA-A R) antagonist. researchgate.net In this series, modifications to the N-substituent were found to be critical for activity. Key findings from this research include:
Importance of the N-substituent: Any modification to the core spirocyclic moiety was found to be detrimental to activity, focusing the SAR investigation on the N-substituent. researchgate.net
Role of the Benzamide (B126) Moiety: A spirocyclic benzamide was identified as a crucial pharmacophoric element, potentially compensating for the lack of a classic acidic group typically found in GABA-A R ligands. researchgate.net
Effect of Phenyl Substitution: A structurally simplified analog with an m-methylphenyl group (1e) showed a high binding affinity (Ki = 180 nM) and demonstrated superior selectivity for certain extrasynaptic receptor subtypes over others. researchgate.net
Proposed Binding Interactions: Molecular docking studies suggested that the activity is derived from specific interactions within the receptor binding site, including π-π stacking between the analog's phenyl ring and receptor residues (e.g., β3-Phe 200) and hydrogen bonding involving the spirocyclic amide. researchgate.net
These findings underscore the importance of systematic functionalization. The nature of the substituents on both the nitrogen atoms and the carbocyclic ring of the diazaspiro[5.5]undecane scaffold directly dictates the biological activity and selectivity profile of the resulting analogs.
Table 2: Summary of Structure-Activity Relationship Findings
| Compound Series | Biological Target/Activity | Key Structural Feature(s) for Activity |
| 7,11-Diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones | α-glucosidase inhibition; Cytotoxicity | Presence of 7,11-diaryl groups on the cyclohexane ring. |
| N-Substituted 3,9-diazaspiro[5.5]undecane analogs (isomer) | GABA-A Receptor Antagonism | N-acyl group, particularly a spirocyclic benzamide. |
| m-Methylphenyl analog (1e) of 3,9-diazaspiro[5.5]undecane | Selective GABA-A Receptor Binding | m-methylphenyl substituent on the N-acyl group. |
Biological Activities and Medicinal Chemistry Applications of 2,4 Diazaspiro 5.5 Undecane 1,3,5 Trione Derivatives
Anticancer Activity Research
Derivatives of 2,4-diazaspiro[5.5]undecane have emerged as a promising class of compounds in the search for new and effective treatments for cancer. Studies have shown that these molecules possess cytotoxic effects against various cancer cell lines, prompting further investigation into their mechanisms of action and their potential as foundational structures for new antineoplastic drugs.
The cytotoxic potential of 2,4-diazaspiro[5.5]undecane derivatives has been evaluated against several cancer cell lines, with notable activity observed against hepatocellular carcinoma (HCC). In one study, novel synthesized diazaspiro undecane (B72203) derivatives (DiUD) were tested for their cytotoxic activity against the liver adenocarcinoma cell line SK-HEP-1. The results, determined by MTT assay, indicated that the nature of the substituent on the core structure significantly influences the anticancer effect.
Specifically, derivatives with a p-fluorophenyl or a phenyl substituent were the most cytotoxic, exhibiting IC50 values of 47.46 µg/mL and 46.31 µg/mL, respectively. The thiophene-substituted compound showed moderate cytotoxicity with an IC50 value of 109 µg/mL, while the 5-methyl furyl substituted derivative was the least cytotoxic at 125 µg/mL. Another investigation into substituted 2,4-diazaspiro[5.5]undecane-1,5,9-triones also confirmed their anticancer effects on SK-HEP-1 cells, with one particular derivative showing an IC50 value of 112 ± 12 µM. These findings underscore that all tested compounds in these studies displayed some level of anti-cancer effect against liver adenocarcinoma cells.
Table 1: In Vitro Cytotoxicity of 2,4-Diazaspiro[5.5]undecane Derivatives Against SK-HEP-1 Liver Adenocarcinoma Cells
| Derivative Substituent | IC50 Value (µg/mL) | IC50 Value (µM) |
|---|---|---|
| p-Fluorophenyl | 47.46 | - |
| Phenyl | 46.31 | - |
| Thiophene | 109 | - |
| 5-Methyl Furyl | 125 | - |
| Substituted Trione (B1666649) 3a | - | 112 ± 12 |
Understanding the mechanism by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Research into related spirocyclic structures suggests that the induction of apoptosis is a key mechanism. Studies on certain 2,4-diazaspiro[5.5]undecanone derivatives equipped with diterpenoid substituents have shown that these compounds exhibit well-defined activity related to apoptosis and cellular differentiation. Apoptosis, or programmed cell death, is a critical pathway that is often dysregulated in cancer cells, and compounds that can reactivate this process are considered valuable candidates for cancer therapy. The ability of these spiro compounds to modulate apoptosis and differentiation pathways makes them promising chemical probes for studying signaling networks within neoplastic cells.
The structural framework of 2,4-diazaspiro[5.5]undecane is considered a valuable scaffold in the design of new anticancer drugs. The synthesis of various derivatives and their subsequent evaluation has highlighted their potential as building blocks for novel drug candidates. The core structure allows for diverse chemical modifications, enabling the exploration of structure-activity relationships and the optimization of anticancer efficacy and selectivity. The demonstrated in vitro anticancer evaluations confirm the therapeutic potential of this class of compounds, suggesting that further structural modifications could lead to the development of more potent and selective anticancer agents. This line of research represents a significant advancement in the search for new bioactive compounds, particularly highlighting the emerging role of 2,4-diazaspiro[5.5]undecane derivatives as scaffolds for future antineoplastic therapies.
Antimicrobial Properties
In addition to their anticancer effects, compounds featuring the 2,4-diazaspiro[5.5]undecane core are subjects of interest for their potential antimicrobial properties. The unique structural features of spiro compounds are thought to enable interaction with specific biological targets, such as microbial enzymes or receptors, making them candidates for pharmaceutical development in the area of infectious diseases. ontosight.airesearchgate.net
Nitrogen-containing spiro-heterocycles are recognized as an important synthetic motif that is found in various naturally occurring molecules and is associated with a wide range of biological activities, including antibacterial effects. Research into the biological properties of novel diazaspiro compounds is an active area of focus. While the broader class of diazaspiro compounds has been investigated for antibacterial activity, specific and detailed research findings on the antibacterial efficacy of 2,4-Diazaspiro[5.5]undecane-1,3,5-trione derivatives, including data on specific bacterial strains or minimum inhibitory concentrations (MIC), are not extensively detailed in the available literature. However, the general interest in azaspiro compounds for their pharmacological effects continues to motivate the synthesis and evaluation of these derivatives for potential antibacterial applications.
The potential of 2,4-diazaspiro[5.5]undecane derivatives extends to possible antifungal and antiviral applications. ontosight.airesearchgate.net Research into complex derivatives such as this compound, 7-methyl-3-thioxo-, is ongoing, with a focus on understanding their full range of potential biological activities. researchgate.net Some studies suggest that spiro compounds, including specific derivatives like 2,4-Diazaspiro(5.5)undec-8-ene-1,3,5-trione, may exhibit antifungal and antiviral properties, positioning them as potential candidates for the development of new pharmaceuticals. ontosight.ai However, similar to the antibacterial research, comprehensive studies providing specific data such as EC50 or MIC values against particular fungal or viral strains for derivatives of the this compound scaffold are not widely reported.
Central Nervous System (CNS) Pharmacological Profiles
Derivatives of the 2,4-diazaspiro[5.5]undecane scaffold have shown significant activity within the central nervous system, primarily as anticonvulsant and CNS depressant agents.
A notable area of investigation for this class of compounds is their potential as anticonvulsant agents for the treatment of epilepsy. Research has focused on 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones, which are structurally analogous to the target compound. These derivatives have been evaluated in standard preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.
In one comprehensive study, a series of these compounds was synthesized and screened for anticonvulsant activity. The results revealed that specific structural modifications led to highly potent agents. For instance, compound 6g (structure not specified in source) demonstrated an exceptionally low median effective dose (ED₅₀) of 0.0043 mmol/kg in the scPTZ screen. This potency was approximately 14 times greater than the reference drug Phenobarbital (ED₅₀ = 0.06 mmol/kg) and 214 times greater than Ethosuximide (ED₅₀ = 0.92 mmol/kg). In the MES screen, which indicates efficacy against generalized tonic-clonic seizures, compound 6e (structure not specified in source) was particularly effective, with an ED₅₀ of 0.019 mmol/kg, making it about 1.8 times more potent than the established antiepileptic drug Diphenylhydantoin (ED₅₀ = 0.034 mmol/kg). An important finding from this research was that none of the tested compounds exhibited minimal motor impairment in neurotoxicity screens at the maximum administered doses, suggesting a favorable therapeutic window.
The table below summarizes the anticonvulsant activity of lead compounds compared to standard reference drugs.
| Compound | Test | ED₅₀ (mmol/kg) | Potency vs. Phenobarbital | Potency vs. Ethosuximide | Potency vs. Diphenylhydantoin |
| Compound 6g | scPTZ | 0.0043 | ~14x more potent | ~214x more potent | - |
| Phenobarbital | scPTZ | 0.06 | - | - | - |
| Ethosuximide | scPTZ | 0.92 | - | - | - |
| Compound 6e | MES | 0.019 | - | - | ~1.8x more potent |
| Diphenylhydantoin | MES | 0.034 | - | - | - |
This table presents comparative anticonvulsant data for select 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-dione derivatives.
The central nervous system depressant effects of this compound class are largely attributable to the glutarimide (B196013) moiety within the this compound structure. CNS depressants are a broad class of drugs that slow down brain activity, leading to effects such as sedation and hypnosis (induction of sleep). mhmedical.commedicalnewstoday.com Many of these agents exert their effects by modulating the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which is the primary inhibitory neurotransmitter in the CNS. medicalnewstoday.com
Studies on depressant glutarimides have shown that they can enhance the response of neurons to GABA. nih.gov This potentiation of GABAergic inhibition is a common mechanism for sedative-hypnotic drugs. mlsu.ac.in By increasing the inhibitory signaling in the brain, these compounds can reduce neuronal excitability, leading to a calming effect, muscle relaxation, and at higher doses, sleep. mlsu.ac.inwsu.edu Although specific studies detailing the sedative-hypnotic profile of this compound derivatives are limited, the known properties of the glutarimide core suggest that these compounds likely possess CNS depressant activity mediated, at least in part, by the GABAergic system. nih.gov
Other Pharmacological Activities
Beyond their primary effects on the CNS, derivatives of diazaspiro[5.5]undecane and structurally related compounds have been explored for a variety of other therapeutic applications.
Antihypertensive Effects: Structurally related 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been prepared and screened for antihypertensive activity. nih.govacs.org In studies using spontaneously hypertensive rats, certain derivatives demonstrated significant blood pressure-lowering effects. nih.gov The mechanism for this activity appears to be predominantly due to the blockade of peripheral alpha 1-adrenoceptors. nih.gov
Anti-HIV Effects: While research has pointed to the potential antiviral properties of spiro compounds in general, specific data on the anti-HIV activity of this compound derivatives are not extensively documented in the available literature. ontosight.aiontosight.ai However, related diazaspiro[5.5]undecane moieties have been incorporated into compounds designed as cyclin-dependent kinase 7 (CDK7) inhibitors, a target that may be relevant for inhibiting HIV replication. nih.gov
Narcotic and Analgesic Effects: The potential for diazaspiro compounds to act as analgesics has been demonstrated in closely related scaffolds. A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were developed as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR). researchgate.net One of the lead compounds from this series showed potent analgesic activity comparable to the narcotic analgesic oxycodone in preclinical pain models. researchgate.net Furthermore, another study identified a 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative as a novel, selective agonist for the δ opioid receptor (DOR), which is a target for treating various neurological disorders, including chronic pain. nih.gov
Glucose-Lowering Effects: The evaluation of this compound derivatives for glucose-lowering or antidiabetic effects is an area that has not been significantly explored in the reviewed scientific literature.
Investigation of Interactions with Biological Targets
The diverse pharmacological activities of diazaspiro[5.5]undecane derivatives and their analogues stem from their interaction with a variety of biological targets.
Receptors:
GABA Receptors: The CNS depressant and anticonvulsant activities are likely linked to interaction with GABA receptors, a hallmark of glutarimide-containing compounds. nih.gov Specifically, some 3,9-diazaspiro[5.5]undecane-based compounds have been reported as potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists. soton.ac.uk
Opioid Receptors: Analgesic effects are mediated through interactions with multiple opioid receptor subtypes. Related 1-oxa-4,9-diazaspiro[5.5]undecanes act as agonists at the μ-opioid receptor, while triazaspiro[4.5]decane-diones have been identified as selective δ opioid receptor agonists. researchgate.netnih.gov
Adrenoceptors: The antihypertensive activity of 1-oxa-4,9-diazaspiro[5.5]undecanes is attributed to their ability to act as peripheral alpha 1-adrenoceptor antagonists. nih.gov
Melanin-Concentrating Hormone Receptor 1 (MCH-R1): Certain 1,9-diazaspiro[5.5]undecane derivatives have been investigated as MCH-R1 antagonists for the potential treatment of obesity. nih.gov
Enzymes:
Soluble Epoxide Hydrolase (sEH): Trisubstituted ureas based on a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold were identified as highly potent sEH inhibitors, presenting a potential therapeutic strategy for chronic kidney diseases. nih.gov
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Inhibition of this enzyme by compounds featuring a diazaspiro moiety has been explored as a strategy to combat obesity. nih.gov
METTL3: More complex 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have been developed as potent and selective inhibitors of the N6-methyladenosine (m6A) writer protein METTL3, a target implicated in various cancers. uzh.ch
Correlation Between Structural Modifications and Biological Efficacy
The relationship between the chemical structure of 2,4-diazaspiro[5.5]undecane derivatives and their biological activity is a critical aspect of their medicinal chemistry. Structure-activity relationship (SAR) studies have provided insights into the molecular features required for potency and selectivity.
For anticonvulsant activity, modifications at the N-1 and N-4 positions of the 1,4-diazaspiro[5.5]undecane-3,5-dione ring are crucial. The presence of an aryl group at the N-1 position and various substituents at the N-4 position significantly modulates the potency and the profile of activity (i.e., efficacy in MES vs. scPTZ tests).
In the case of antihypertensive 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, SAR studies revealed that activity is highly sensitive to the substituent at the 9-position. nih.gov While a 9-(2-indol-3-ylethyl) group conferred the highest potency, substitution with large alkyl or aryl groups on the spirolactam ring led to a significant decrease in activity. nih.gov
For the analgesic 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, the nature of the substituents at three key positions dictates the dual activity at μ-opioid and σ1 receptors. researchgate.net The optimal profile was achieved with phenethyl derivatives at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2. researchgate.net This precise structural arrangement was necessary to achieve a balanced dual agonism/antagonism and potent analgesic effects. researchgate.net
Similarly, for 3,9-diazaspiro[5.5]undecane-based GABAAR antagonists, the spirocyclic benzamide (B126) portion of the molecule was identified as a critical structural determinant for high-affinity binding to the receptor. soton.ac.uk
Applications in Materials Science and Catalysis
Design and Synthesis of Complex Molecular Architectures
The synthesis of the 2,4-diazaspiro[5.5]undecane core is a key step in the development of more elaborate molecular structures. Research has shown that this scaffold is often accessible through multi-component reactions (MCRs), which are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product. These one-pot syntheses are advantageous for their operational simplicity, reduced waste, and ability to quickly build molecular complexity.
For instance, derivatives of the diazaspiro[5.5]undecane-trione system can be synthesized through the condensation of barbituric acids with aldehydes and other reagents. sid.ir The use of techniques such as ultrasound irradiation has been shown to accelerate these reactions, leading to high yields in shorter time frames. sid.ir Such methods provide a versatile platform for introducing a wide range of substituents onto the spirocyclic framework, thereby tuning its physical and chemical properties.
The inherent rigidity of the spirocyclic system is crucial for the design of complex, well-defined three-dimensional architectures. By chemically modifying the reactive N-H or C-H positions, the 2,4-diazaspiro[5.5]undecane-1,3,5-trione core can be elaborated into larger, more complex molecules with potential applications in host-guest chemistry, molecular recognition, and the development of novel pharmaceutical scaffolds. The ability to control the stereochemistry at the spiro center and other chiral centers introduced during synthesis is also a critical aspect of designing these complex molecules.
Utilization as Building Blocks for Advanced Materials
While the primary research focus for many diazaspiro[5.5]undecane derivatives has been in medicinal chemistry, the structural features of this compound make it a promising candidate as a building block for advanced materials. The presence of multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups) allows for the formation of predictable, ordered structures through self-assembly. This could be exploited in the design of supramolecular polymers, gels, and crystalline networks, including metal-organic frameworks (MOFs) or hydrogen-bonded organic frameworks (HOFs).
The rigid spirocyclic core can impart thermal stability and mechanical strength to polymeric materials. If functionalized with polymerizable groups, this compound could be incorporated into the backbone of polymers such as polyamides or polyimides. The resulting materials would be expected to have unique properties, including high glass transition temperatures and specific processing characteristics, due to the bulky, non-planar nature of the spirocyclic monomer.
The potential for this compound in advanced materials is an area that remains largely unexplored, but the fundamental molecular characteristics suggest a wide range of possibilities. Below is a table summarizing the key structural features that make it a candidate for a material building block.
| Feature | Potential Application in Materials Science |
| Rigid Spirocyclic Core | Imparts thermal stability and mechanical strength to polymers. |
| Hydrogen Bond Donors/Acceptors | Directs self-assembly for supramolecular structures and crystal engineering. |
| Reactive N-H Sites | Allows for functionalization and incorporation into polymer backbones. |
| Three-Dimensional Structure | Can be used to create materials with specific porosity or host-guest capabilities. |
Role in Catalytic Processes, Focusing on Heteroatom-Containing Systems
The this compound molecule contains multiple heteroatoms (nitrogen and oxygen) that possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the compound could serve as a ligand in coordination chemistry, forming complexes with transition metals that may exhibit catalytic activity. The specific geometry imposed by the spirocyclic framework could lead to catalysts with high selectivity for certain chemical transformations.
Furthermore, the presence of both acidic (N-H) and basic (C=O) sites within the same molecule opens up the possibility of its use in organocatalysis. These functional groups could act in a cooperative manner to activate substrates and facilitate reactions. For example, the amide groups could act as hydrogen bond donors to activate electrophiles, while the carbonyl oxygens could act as Lewis bases. This bifunctional nature is a key feature of many successful organocatalysts.
While there is limited direct research on the catalytic applications of this compound itself, the broader class of nitrogen-containing heterocyclic compounds is known for its catalytic utility. The synthesis of certain diazaspiro[5.5]undecane derivatives has been shown to be catalyzed by substances like L-proline, an amino acid organocatalyst. researchgate.net This hints at the potential for related structures to participate in catalytic cycles. The exploration of this compound as a catalyst or a catalyst scaffold remains a promising area for future research.
Exploration of Optoelectronic Properties (e.g., Organic Pigments, Disperse Dyes, Fluorescence)
The optoelectronic properties of organic molecules are determined by their electronic structure, particularly the energy gap between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For a molecule to function as a pigment or dye, it typically needs an extended system of conjugated π-electrons, which allows for the absorption of visible light.
The core structure of this compound is fully saturated and lacks a conjugated system. As a result, the parent compound is not expected to absorb light in the visible region and is therefore colorless. Consequently, it would not function as an organic pigment or a disperse dye in its native form.
However, the spirocyclic framework can serve as a scaffold to which chromophoric (color-bearing) groups can be attached. By functionalizing the molecule with aromatic rings, extended conjugated systems, or electron-donating and electron-withdrawing groups, it is theoretically possible to design derivatives with specific optoelectronic properties. For instance, attaching a chromophore could lead to novel dyes where the spirocyclic core provides rigidity and influences the photophysical properties, such as the quantum yield of fluorescence or the wavelength of maximum absorption.
Currently, there is a lack of published research investigating the optoelectronic properties of this compound or its derivatives. This represents a significant gap in the scientific literature and an opportunity for future investigation into the potential of this chemical scaffold in the field of functional organic materials.
Conclusion and Future Research Directions
Synthesis and Biological Activities: Summary of Key Findings
The synthesis of spiro[5.5]undecane frameworks can be achieved through various methods, including multi-component reactions and organocatalyzed processes. researchgate.netmdpi.com For instance, the Diels-Alder reaction has been utilized to create substituted 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones. nsu.ru These synthetic strategies allow for the creation of a diverse library of derivatives.
Derivatives of the broader spirohydantoin class, to which 2,4-Diazaspiro[5.5]undecane-1,3,5-trione belongs, have demonstrated a wide array of biological activities. ontosight.aie-bookshelf.de Research has pointed to their potential as anticancer, antimicrobial, and antiviral agents. ontosight.aimdpi.com Specifically, certain spirohydantoins have been identified as inhibitors of histone deacetylase (HDAC) and have shown antiproliferative activities. nih.gov Other derivatives have been investigated as potent and selective inhibitors of p300/CBP histone acetyltransferases, showing promise in cellular assays. nih.gov The rigid spiro framework is thought to contribute to enhanced binding affinity and selectivity for biological targets. nih.gov
Table 1: Selected Biological Activities of Spirohydantoin Derivatives
| Derivative Class | Biological Target/Activity | Reference |
|---|---|---|
| Spirohydantoin Mustard Metabolite | Mutagenic activity | nih.govacs.org |
| Substituted Spirohydantoins | Histone Deacetylase (HDAC) Inhibition | nih.gov |
| Novel Spirohydantoins | p300/CBP Histone Acetyltransferase Inhibition | nih.gov |
| Spiro[5.5]undecane-1,5,9-triones | Anti-cancer activity | dergipark.org.tr |
| Thiohydantoin Derivatives | Androgen Receptor Inhibition | researchgate.net |
Current Challenges and Emerging Opportunities in the Field of Spiro[5.5]undecane Chemistry
Despite their potential, the synthesis of spiro[5.5]undecane derivatives presents significant challenges. researchgate.netbohrium.com A primary hurdle is the construction of the quaternary spirocenter with high stereoselectivity, which is crucial for biological activity. rsc.orgscispace.com The development of efficient and enantioselective synthetic methods remains a key focus for organic chemists. scispace.com While significant progress has been made, particularly with the rise of organocatalysis, these complex syntheses can hinder the rapid development of diverse compound libraries for screening. researchgate.netscispace.com
However, these challenges also create opportunities. The increasing demand for molecules with greater three-dimensionality in drug discovery is driving innovation in synthetic methodologies. tandfonline.comrsc.org Advances in catalysis, including the combination of organocatalysis and transition-metal catalysis, are providing new tools to construct these complex scaffolds with high precision. nih.gov Furthermore, the underexplored chemical space of spiro[5.5]undecanes offers a chance to identify novel biological targets and develop drugs with new mechanisms of action, providing a distinct advantage in intellectual property. researchgate.netbohrium.com
Prospects for Developing Compounds with Enhanced Biological Efficacy and Selectivity
The rigid nature of the spiro[5.5]undecane scaffold is a key advantage for designing drugs with improved efficacy and selectivity. nih.gov By locking the conformation of a molecule, the spirocyclic core can optimize the orientation of functional groups for binding to a specific biological target, thereby increasing potency and reducing off-target effects. tandfonline.com This conformational restriction is a powerful tool in medicinal chemistry. nih.gov
Future efforts will likely focus on several key areas:
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are essential to understand how different substituents on the spiro[5.5]undecane core influence biological activity. nih.govacs.orgresearchgate.net This knowledge allows for the rational design of more potent and selective compounds.
Computational Modeling: The use of computational tools, such as molecular docking and dynamics simulations, can help predict the binding modes of spiro compounds with their targets, guiding the design of new derivatives with improved properties. nih.gov
Scaffold Hopping and Bioisosteric Replacement: Introducing the spiro[5.5]undecane scaffold into existing drug molecules is a promising strategy to enhance their pharmacokinetic and pharmacodynamic profiles. tandfonline.com This can lead to improved solubility, metabolic stability, and bioavailability. researchgate.netbldpharm.com For example, replacing a flexible ring system with a rigid spirocycle can lead to a more specific interaction with the target protein. tandfonline.com
Potential for Novel Applications in Medicinal Chemistry, Materials Science, and Catalysis
The unique properties of spiro[5.5]undecane derivatives extend beyond traditional medicinal chemistry. cambridgescholars.com
Medicinal Chemistry: The primary application remains in the development of new therapeutics. nih.gov The scaffold's ability to improve drug-like properties makes it attractive for tackling challenging diseases, including cancer and neurological disorders. mdpi.combohrium.com The inherent three-dimensionality can help overcome drug resistance by presenting novel binding interactions. hilarispublisher.com
Materials Science: The rigid and well-defined structures of spiro compounds make them interesting candidates for the development of new materials. cambridgescholars.com Their unique shapes can influence molecular packing and lead to materials with novel optical, electronic, or photophysical properties. nih.gov Applications could include organic light-emitting diodes (OLEDs) or functional polymers.
Catalysis: The development of chiral spirocyclic ligands is an emerging area in asymmetric catalysis. The rigid framework can create a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity in chemical reactions. nih.gov Advances in the synthesis of spiro compounds will likely fuel further innovation in the design of novel and highly efficient catalysts. mdpi.com
Q & A
Q. What are the most reliable synthetic routes for 2,4-Diazaspiro[5.5]undecane-1,3,5-trione?
Methodological Answer: The compound can be synthesized via cascade cyclization reactions. A validated approach involves a [5+1] double Michael addition of N,N-dimethyl barbituric acid with diaryl-divinyl ketone derivatives in the presence of diethylamine at controlled temperatures (yields ~60–75%) . Alternatively, a three-component condensation of trimethoxybenzene, isobutyraldehyde, and nitriles in concentrated sulfuric acid has been reported, though this method requires rigorous optimization of stoichiometry and reaction time to minimize byproducts .
Q. How can structural ambiguities in this compound derivatives be resolved?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard for resolving stereochemical ambiguities, as demonstrated for fluorinated analogs like 7,11-bis(4-fluorophenyl)-2,4-dimethyl derivatives . Complementary techniques include:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks.
- FT-IR : Identification of carbonyl (C=O) and spirocyclic ring vibrations (e.g., ~1700 cm for trione groups) .
- Mass Spectrometry : High-resolution MS to verify molecular formulas (e.g., CHNO for the parent compound) .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in spirocyclic trione synthesis?
Methodological Answer: Stereoselectivity is highly sensitive to catalysts and solvent polarity. For example:
- Polar aprotic solvents (e.g., DMF) favor cis-isomer formation due to stabilized transition states.
- Acidic conditions (e.g., HSO) may induce epimerization, requiring post-synthesis chiral HPLC purification .
- Temperature : Lower temperatures (0–5°C) suppress kinetic byproducts, as shown in analogous spirocyclic systems .
Q. What strategies address low aqueous solubility of this compound in pharmacological studies?
Methodological Answer: The parent compound’s solubility is intrinsically low (~3.45 × 10 mol/L at 25°C) due to its rigid spirocyclic core . Strategies include:
Q. How can researchers reconcile conflicting data on reaction yields or byproduct profiles in spirocyclic trione synthesis?
Methodological Answer: Discrepancies often arise from divergent purification protocols or reagent purity. To mitigate:
- Standardize purification : Use column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane gradients.
- Control reagent quality : Validate nitrile and aldehyde precursors via GC-MS to exclude impurities .
- Reproducibility checks : Replicate reactions under inert atmospheres (N/Ar) to exclude moisture/O interference .
Q. What in silico tools are effective for predicting the biological activity of this compound analogs?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GABA receptors or kinases.
- QSAR modeling : Train models on spirocyclic databases (e.g., ChEMBL) to correlate substituent effects (e.g., electron-withdrawing groups at C7/C11) with activity .
- ADMET prediction : SwissADME or pkCSM to assess permeability, CYP450 interactions, and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
